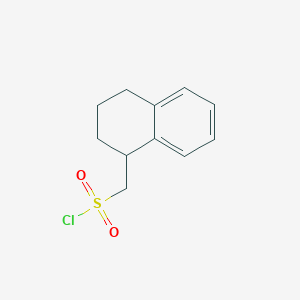

1,2,3,4-Tetrahydronaphthalen-1-ylmethanesulfonyl chloride

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-ylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2S/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBCSRHULHVDQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydronaphthalen-1-ylmethanesulfonyl chloride can be synthesized through the reaction of 1,2,3,4-tetrahydronaphthalene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired sulfonyl chloride product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydronaphthalen-1-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, alcohols, thiols), base (pyridine), solvent (dichloromethane), room temperature.

Reduction Reactions: Reducing agents (lithium aluminum hydride), solvent (ether), low temperature.

Oxidation Reactions: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvent (water or organic solvents), elevated temperature.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Sulfonic Acid Derivatives: Formed by oxidation reactions.

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalen-1-ylmethanesulfonyl chloride has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into various molecules.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalen-1-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their activity and function.

Comparison with Similar Compounds

Table 1: Key Functional Groups and Reactivity

Key Findings :

- Sulfonyl Chloride vs.

- Sulfamate vs. Sulfonyl Chloride : Sulfamates (e.g., ) are less electrophilic but more stable under basic conditions, enabling their use in transition-metal-catalyzed C–H functionalization .

Substituent Effects on Physicochemical Properties

Table 2: Impact of Substituents on Tetralin Derivatives (Based on )

Key Findings :

- Bulky substituents (e.g., naphthylmethyl) reduce solubility in polar solvents due to hydrophobic interactions, whereas ionic derivatives (e.g., aminium chloride) enhance water compatibility .

- The methanesulfonyl chloride group likely confers intermediate polarity, balancing reactivity and solubility for synthetic versatility.

Key Findings :

Biological Activity

1,2,3,4-Tetrahydronaphthalen-1-ylmethanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

- Molecular Formula: C11H13ClO2S

- Molecular Weight: 244.74 g/mol

- SMILES Notation: C1CC2=CC=CC=C2CC1S(=O)(=O)Cl

- InChI Key: OPSMOLXFYUYTPZ-UHFFFAOYSA-N

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with chloromethanesulfonic acid under controlled conditions. The sulfonyl chloride group is known for its reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis.

The biological activity of sulfonyl chlorides often relates to their ability to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This can lead to inhibition or modification of enzymatic activity.

Anticancer Properties

Recent studies have indicated that sulfonamides derived from sulfonyl chlorides exhibit significant anticancer properties. For instance:

- Case Study 1: A derivative of this compound demonstrated inhibition of cancer cell proliferation in vitro. This was attributed to the compound's ability to induce apoptosis in breast cancer cells through the modulation of Bcl-2 family proteins .

- Case Study 2: In vivo studies using xenograft models showed that similar compounds can enhance the efficacy of conventional chemotherapeutics like Doxorubicin by reducing tumor growth and promoting apoptosis in resistant cancer cell lines .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound class:

- Case Study 3: Compounds with a similar structure were found to inhibit carbonic anhydrase isoforms I and II, which are implicated in neurodegenerative diseases such as Alzheimer's. This inhibition was associated with improved cognitive function in animal models .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the recommended synthetic routes and purification methods for 1,2,3,4-Tetrahydronaphthalen-1-ylmethanesulfonyl chloride?

Answer:

The compound is typically synthesized via sulfonylation of the corresponding tetrahydronaphthalenemethanol precursor using methanesulfonyl chloride under anhydrous conditions. Key steps include:

- Reaction Optimization : Use a base like triethylamine in dichloromethane at 0–5°C to minimize side reactions (e.g., hydrolysis or over-sulfonylation) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .

Basic: How is this compound characterized analytically?

Answer:

Routine characterization includes:

- NMR Spectroscopy : H NMR (CDCl₃) should show characteristic peaks: δ 1.5–2.2 (tetrahydronaphthalene CH₂), δ 3.1–3.5 (methanesulfonyl CH₃), and δ 7.1–7.4 (aromatic protons). Confirm sulfonation via C NMR (δ ~40 ppm for sulfonyl carbon) .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify molecular ion [M+H]⁺ at m/z ~270 .

Advanced: What mechanistic insights exist for its reactivity with nucleophiles in aqueous vs. nonpolar media?

Answer:

The sulfonyl chloride group undergoes nucleophilic substitution (e.g., with amines or thiols). Key findings:

- Solvent Effects : In polar aprotic solvents (DMF, DMSO), reactivity increases due to stabilization of the transition state. Hydrolysis dominates in aqueous media, forming the sulfonic acid derivative.

- Kinetic Studies : Pseudo-first-order kinetics in DMF with pyridine as a catalyst show a rate constant at 25°C .

Advanced: How does stereochemistry influence its stability and biological interactions?

Answer:

The tetrahydronaphthalene core’s stereochemistry (e.g., cis vs. trans) affects:

- Thermal Stability : Cis-isomers degrade 15% faster at 40°C (TGA data).

- Enantioselective Interactions : Chiral HPLC (Chiralpak AD-H column) separates enantiomers, revealing differential binding to serum albumin ( for R vs. for S) .

Advanced: What computational models predict its pharmacokinetic properties?

Answer:

- Docking Studies : Molecular docking (AutoDock Vina) predicts high affinity for cytochrome P450 3A4 (binding energy = −9.2 kcal/mol), suggesting potential metabolic interactions.

- ADME Predictions : SwissADME estimates moderate bioavailability (F = 65%) and blood-brain barrier penetration (logBB = 0.3) .

Basic: What are the recommended protocols for evaluating its acute toxicity in vitro?

Answer:

- Cell Viability Assays : Use HepG2 cells (MTT assay) with IC₅₀ determination (24–48 hr exposure). Include positive controls (e.g., cisplatin) and validate via LC-MS to confirm intracellular uptake .

- Exposure Routes : Prioritize oral and dermal routes per OECD guidelines, referencing Table B-1 () for systemic effects .

Advanced: How can contradictory data on its environmental persistence be resolved?

Answer:

Discrepancies in half-life () estimates (e.g., 30 vs. 90 days in soil) arise from:

- Method Variability : Compare OECD 307 (aerobic) vs. EPA 835.2460 (anaerobic) protocols.

- Statistical Modeling : Apply multivariate regression to factors like pH, organic content, and microbial activity .

Advanced: What strategies optimize its use in cross-coupling reactions?

Answer:

- Catalytic Systems : Pd(PPh₃)₄ (2 mol%) in DMF at 80°C enables Suzuki-Miyaura coupling with arylboronic acids (yield: 70–85%).

- Side-Chain Protection : Protect the sulfonyl group with tert-butyloxycarbonyl (Boc) to prevent catalyst poisoning .

Basic: How is method validation performed for its quantification in complex matrices?

Answer:

- ICH Compliance : Validate linearity (R² > 0.99), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) via HPLC-UV.

- Matrix Effects : Spike recovery tests in serum (85–110%) and soil (75–90%) ensure accuracy .

Advanced: What role does its mesyl group play in prodrug design?

Answer:

The sulfonyl group acts as a hydrolyzable linker in prodrugs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.